1-Piperidinepropanimidamide
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Overview
Description
3-(PIPERIDIN-1-YL)PROPANIMIDAMIDE is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and natural alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(PIPERIDIN-1-YL)PROPANIMIDAMIDE typically involves the reaction of piperidine with propanimidamide under specific conditions. One common method involves the use of a nickel catalyst to facilitate the hydrogenation of pyridine derivatives . The reaction conditions often include mild temperatures and pressures to ensure regioselectivity and high yields.
Industrial Production Methods
Industrial production of 3-(PIPERIDIN-1-YL)PROPANIMIDAMIDE may involve large-scale hydrogenation processes using cobalt, ruthenium, or nickel-based nanocatalysts . These methods are designed to be cost-effective and efficient, allowing for the production of significant quantities of the compound.
Chemical Reactions Analysis
Types of Reactions
3-(PIPERIDIN-1-YL)PROPANIMIDAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the piperidine moiety is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for hydrogenation, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathways.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted piperidine derivatives .
Scientific Research Applications
3-(PIPERIDIN-1-YL)PROPANIMIDAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(PIPERIDIN-1-YL)PROPANIMIDAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Piperidine: A basic structure similar to 3-(PIPERIDIN-1-YL)PROPANIMIDAMIDE but without the propanimidamide group.
Piperidinone: A derivative of piperidine with a ketone group.
Spiropiperidines: Compounds containing a spiro-connected piperidine ring.
Uniqueness
3-(PIPERIDIN-1-YL)PROPANIMIDAMIDE is unique due to its specific structure, which combines the piperidine ring with a propanimidamide group. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
725675-21-8 |
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Molecular Formula |
C8H17N3 |
Molecular Weight |
155.24 g/mol |
IUPAC Name |
3-piperidin-1-ylpropanimidamide |
InChI |
InChI=1S/C8H17N3/c9-8(10)4-7-11-5-2-1-3-6-11/h1-7H2,(H3,9,10) |
InChI Key |
JFFMPMCFNAYONM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCC(=N)N |
Origin of Product |
United States |
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